molecular formula C8H4F3NO2 B081935 5-(Trifluoromethyl)benzoxazol-2(3H)-one CAS No. 14733-68-7

5-(Trifluoromethyl)benzoxazol-2(3H)-one

Cat. No.: B081935
CAS No.: 14733-68-7
M. Wt: 203.12 g/mol
InChI Key: DNBWZEBCBIKPNJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzoxazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The trifluoromethyl group attached to the benzoxazole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of optical brighteners, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)benzoxazol-2(3H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBWZEBCBIKPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163678
Record name 2-Benzoxazolinone, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14733-68-7
Record name 2-Benzoxazolinone, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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